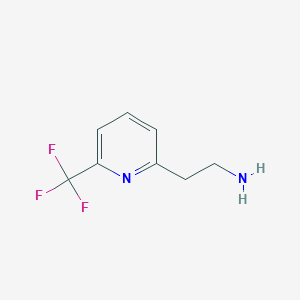

2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine

Übersicht

Beschreibung

“2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine” is a chemical compound that contains a pyridine ring with a trifluoromethyl group at the 6th position . It’s a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .

Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethyl pyridine-2-carboxylic acid, tetrahydrofuran, and other reagents . The reaction mixture is typically heated to reflux for a certain period .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring with a trifluoromethyl group at the 6th position . The exact structure would depend on the specific synthesis process and the other groups attached to the molecule.Chemical Reactions Analysis

This compound, like other pyridine derivatives, can participate in various chemical reactions. For instance, it can be used in the preparation of oxadiazole derivatives . More specific reactions would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. For instance, a related compound, “(6-Trifluoromethyl-pyridin-2-yl)-methanol”, is a colorless to white to yellow powder or crystals or liquid . It has a molecular weight of 177.13 .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Coordination Chemistry

- Optically Active Triamines : Triamines derived from 2,6-bis(aminomethyl)pyridine, including variants of 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine, have been studied for their coordination properties and behavior in solution, especially in forming complexes with metals like copper(II) (Bernauer, Chuard, & Stoeckli-Evans, 1993).

2. Ligand Design for Catalysis

- Catalysis with Tridentate Ligands : Novel tridentate ligands with nitrogen and oxygen donor sites, starting from enantiomerically pure 1-(pyridin-2-yl)ethylamine, have been synthesized. These ligands were tested in the enantioselective transfer hydrogenation of acetophenone (Brunner & Niemetz, 2002).

3. Modification of Biologically Active Compounds

- Neuronal Receptor Studies : The modification of γ-carbolines with a fragment similar to this compound has been explored. These modifications affect neuronal NMDA receptors, indicating a potential application in neurochemistry (Sokolov, Aksinenko, Grigoriev, & Bachurin, 2013).

4. Fluorescence Sensing

- Aluminum Ion Sensing : A study involving a pyrene-based sensor, which is closely related to this compound, demonstrated its use as a highly sensitive and selective sensor for aluminum ions (Bhowmick et al., 2014).

5. Protective Group in Polymer Chemistry

- Protecting Group for Carboxylic Acids : 2-(Pyridin-2-yl)ethanol, a compound related to this compound, has been shown to be an effective protecting group for methacrylic acid in polymer synthesis (Elladiou & Patrickios, 2012).

6. Ethylene Oligomerization

- Nickel(II) Complexes in Oligomerization : Studies on nickel(II) complexes chelated by (amino)pyridine ligands, similar to this compound, have shown their application in the oligomerization of ethylene (Nyamato, Ojwach, & Akerman, 2016).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various targets . For instance, a compound with a similar trifluoromethyl pyridinyl structure was found to inhibit mutant isocitrate dehydrogenase 2 (IDH2), a key enzyme involved in cellular metabolism .

Mode of Action

Similar compounds have been found to interact with their targets in unique ways . For example, Enasidenib, a compound with a similar structure, inhibits mutant IDH2, leading to a decrease in the production of the oncometabolite ®-2-hydroxyglutarate .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways . For instance, Enasidenib, a compound with a similar structure, affects the isocitrate to α-ketoglutarate conversion pathway, leading to a decrease in the production of the oncometabolite ®-2-hydroxyglutarate .

Result of Action

Similar compounds have been found to have significant effects at the molecular and cellular levels . For instance, Enasidenib, a compound with a similar structure, has been found to induce differentiation of leukemic blasts and increase survival in preclinical models .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[6-(trifluoromethyl)pyridin-2-yl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)7-3-1-2-6(13-7)4-5-12/h1-3H,4-5,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMPHXGSZPTDQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695234 | |

| Record name | 2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000504-55-1 | |

| Record name | 2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(chloromethyl)-3-(4-chlorophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3044340.png)

![Silane, [bromo[[(trimethylsilyl)methyl]thio]methyl]trimethyl-](/img/structure/B3044345.png)

![4-Chloro-3-methyl-3,7b-dihydro-2aH-cyclobuta[b]indole](/img/structure/B3044346.png)

![[1]Benzopyrano[4,3-c]pyrazol-4(1H)-one, 1,3-diphenyl-](/img/structure/B3044352.png)